Pranoprofen
Overview
Description
Pranoprofen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis. Additionally, it is used post-operatively to manage inflammation .
Mechanism of Action
Target of Action
Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This compound inhibits the COX enzymes, thereby reducing the production of prostaglandins . This inhibition results in decreased inflammation and pain, making this compound effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, key mediators of inflammation and pain .
Pharmacokinetics
One study suggests that this compound can be effectively delivered transdermally, indicating good absorption and bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound’s inhibition of COX enzymes and subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes it effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis . At the cellular level, this compound has been shown to have different effects on human corneal epithelial cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of NSAIDs, including this compound, in the aquatic environment can lead to enantiospecific differences in environmental fate and toxicity . Additionally, the formulation of this compound, such as its inclusion in lipid-based nanoparticles, can affect its permeability and retention in various tissues .
Biochemical Analysis
Biochemical Properties
Pranoprofen, as an NSAID, plays a significant role in biochemical reactions. It functions by inhibiting the release of prostaglandins, which are key mediators of inflammation . This inhibition is achieved through the disruption of the arachidonic acid metabolic pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those involved in inflammatory responses. For instance, it has been found to reduce inflammation and pain in human corneal epithelial cells . It achieves this by inhibiting the synthesis and release of prostaglandins, thereby reducing inflammation and associated symptoms .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the inhibition of cyclooxygenase (COX), an enzyme that catalyzes the formation of prostaglandins from arachidonic acid . By inhibiting COX, this compound prevents the formation of these inflammatory mediators, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce perceived pain during second-eye cataract surgery, especially when administered preoperatively . This effect was particularly pronounced when surgeries were performed with 1-week and 6-week intervals, suggesting that this compound has both immediate and long-term effects on cellular function .
Dosage Effects in Animal Models
Lower doses are typically sufficient for anti-inflammatory effects, while higher doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the enzyme COX. This prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pranoprofen involves several steps. One method includes mixing methanol and metal sodium, adding a specific compound, and stirring for a reaction to obtain an intermediate compound. This intermediate is then mixed with dichloromethane, cooled, and reacted with triethylamine and trimethyl benzyl ammonium chloride. A sulfonyl chloride solution is added dropwise, followed by solvent removal, and further reactions with glacial acetic acid and concentrated hydrochloric acid. The reaction solution is then added to glacial water, and the pH is adjusted to obtain a crude product. This product is further purified by crystallization .
Industrial Production Methods
Industrial production methods for this compound aim to improve yield and purity. These methods often involve optimizing reaction conditions, using specific reagents like p-toluenesulfonyl chloride, methanesulfonic anhydride, and trifluoromethanesulfonic anhydride to reduce byproducts and impurities .
Chemical Reactions Analysis
Types of Reactions
Pranoprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium methoxide and triethylamine are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pranoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying NSAID synthesis and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Applied in ophthalmology for treating inflammatory conditions and post-operative care.
Industry: Utilized in the formulation of topical anti-inflammatory products .
Comparison with Similar Compounds
Pranoprofen belongs to the class of 2-arylpropionic acids, commonly known as profens. Similar compounds include:
Ibuprofen: Widely used for pain relief and inflammation.
Ketoprofen: Effective in treating arthritis and other inflammatory conditions.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Uniqueness
This compound is unique in its specific application in ophthalmology, particularly for treating eye inflammation and post-operative care. Its efficacy and safety profile make it a preferred choice for these conditions .
Properties
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZAMVBTVNYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023497 | |
Record name | Pranoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52549-17-4 | |
Record name | (±)-Pranoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52549-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pranoprofen [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052549174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pranoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pranoprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pranoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRANOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7O1ET613 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pranoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pranoprofen?
A1: this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting prostaglandin (PG) biosynthesis [, ]. It achieves this by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for PG production at inflammation sites [].
Q2: Does this compound have any effect on leukotrienes?
A2: Research suggests that this compound does not increase the lipoxygenase metabolism of arachidonic acid, indicating that it does not significantly affect leukotriene production [].
Q3: How does this compound's effect on PGs differ from other NSAIDs like Indomethacin?
A3: While both this compound and Indomethacin inhibit PG synthesis, this compound demonstrates a less potent reduction in gastric mucosal PG levels compared to Indomethacin at equivalent anti-inflammatory doses. This difference may contribute to this compound's lower ulcerogenic potential [].
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q5: Are there any details about this compound's spectroscopic characteristics?
A5: The provided research primarily focuses on this compound's pharmacological properties and does not delve into detailed spectroscopic data analysis.
Q6: Are there species differences in this compound metabolism?
A7: Yes, significant species differences exist in this compound metabolism. While glucuronidation is the dominant pathway in rats, guinea pigs, and rabbits, mice exhibit a preference for glucosidation, especially at lower doses [, ].
Q7: Is there stereoselectivity in this compound metabolism?
A8: Research indicates stereoselective conjugation, particularly in the glucosidation pathway, where S(+)-pranoprofen shows a higher affinity for glucosidation compared to the R(-)-enantiomer [].
Q8: How does age affect this compound pharmacokinetics?
A9: Studies show that elderly individuals exhibit a longer elimination half-life, lower plasma clearance, and greater area under the curve (AUC) for this compound compared to younger individuals, indicating altered pharmacokinetics with age [].
Q9: Does co-administration with other drugs affect this compound pharmacokinetics?
A10: Yes, co-administration with certain drugs can alter this compound pharmacokinetics. For example, probenecid, a uricosuric agent, reduces this compound clearance and excretion by inhibiting its glucuronidation in the kidneys []. Similarly, aspirin co-administration increases this compound's AUC, Cmax, and half-life, potentially by inhibiting its metabolism [].
Q10: What are the primary applications of this compound?
A11: this compound is primarily used for its anti-inflammatory and analgesic properties in various conditions. These include:* Ophthalmic applications: Postoperative inflammation following cataract surgery [, , , ], treatment of dry eye disease [, , , ], allergic conjunctivitis [, ], vernal keratoconjunctivitis [], and other inflammatory eye conditions [, ].* Musculoskeletal disorders: Management of osteoarthritis and rheumatoid arthritis [, ].
Q11: How does this compound affect inflammatory markers in dry eye disease?
A12: this compound demonstrates efficacy in reducing inflammatory markers like CXC chemokine receptor 3 (CXCR3) and CC chemokine receptor 5 (CCR5) on Th1 cells in dry eye patients [].
Q12: Does this compound impact pain perception during cataract surgery?
A13: Studies show that preoperative administration of this compound eye drops effectively reduces pain during second-eye cataract surgery, particularly when performed within a 1-6 week interval after the first eye [].
Q13: What is the role of monocyte chemoattractant protein 1 (MCP-1) in this compound's pain-relieving effects?
A14: Research suggests that this compound's pain-relieving effect might be associated with a reduction in MCP-1 levels in the aqueous humor, particularly during second-eye cataract surgeries performed shortly after the first [].
Q14: Does this compound affect vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) expression in pterygium?
A15: Topical this compound has been shown to reduce VEGF and COX-2 expression in pterygium tissues, suggesting a potential therapeutic benefit in preventing postoperative recurrence [].
Q15: What are the common routes of this compound administration?
A16: this compound is available in oral and topical formulations [, , ]. Oral administration includes capsules and potentially controlled-release formulations [, ]. Topical formulations encompass eye drops and gels [, , ].
Q16: Are there strategies to enhance this compound's bioavailability and delivery?
A17: Several strategies have been explored to improve this compound delivery:* Transdermal delivery: Gels containing penetration enhancers like octanoic acid have demonstrated enhanced bioavailability and sustained blood concentrations compared to oral administration [, ].* Controlled-release formulations: Combining pulsatile release granules with different lag times offers a promising approach for achieving controlled this compound release [].* Nanostructured lipid carriers (NLCs): this compound-loaded NLCs have shown potential for topical delivery, exhibiting high permeation and retention in various mucosal tissues, including ocular tissues [].
Q17: How does this compound's binding affinity to human serum albumin (HSA) compare to its metabolites?
A18: this compound exhibits a significantly higher binding affinity to HSA compared to its metabolites, this compound glucuronide and this compound methylester [].
Q18: What are the known adverse effects associated with this compound?
A19: While generally well-tolerated, this compound has been associated with adverse effects such as:* Gastrointestinal issues: Like other NSAIDs, this compound can cause gastrointestinal disturbances [], although it appears to be less ulcerogenic than Indomethacin [].* Hypersensitivity reactions: Rare cases of this compound-induced lung injury manifesting as acute eosinophilic pneumonia have been reported [].* Hemolytic uremic syndrome: Isolated cases of this compound-induced hemolytic uremic syndrome, a severe blood disorder, have been reported [].* Ocular toxicity: High concentrations of this compound eye solutions can exhibit toxicity to human corneal epithelial cells in vitro, although it appears less toxic than diclofenac and fluorometholone [].
Q19: Are there specific safety concerns regarding this compound use in elderly patients?
A20: The altered pharmacokinetics of this compound in elderly individuals, particularly the longer elimination half-life and lower clearance [], necessitate careful dose adjustments and monitoring to minimize the risk of adverse effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.